4-(Butylsulfonyl)phenylboronic acid

Beschreibung

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, and particularly arylboronic acids, are recognized for their versatility as synthetic building blocks. mdpi.comresearchgate.net Their utility stems from their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that couples boronic acids with organic halides in the presence of a palladium catalyst. nih.govwikipedia.org This reaction is a cornerstone of modern medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic electronics. mdpi.comresearchgate.net

Beyond the Suzuki coupling, arylboronic acids are employed in other significant transformations such as Chan-Lam amination for the formation of carbon-nitrogen bonds and various addition reactions. researchgate.net The boronic acid functional group can also serve as a protecting group for diols and is utilized in the development of sensors and drug delivery systems due to its ability to reversibly bind with diol-containing molecules like carbohydrates. chemicalbook.comnih.gov

Overview of Sulfonyl-Substituted Phenylboronic Acids

The introduction of a sulfonyl group onto the phenyl ring of a boronic acid significantly influences its chemical properties. The strong electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid. nih.gov This increased acidity enhances the affinity of sulfonyl-substituted phenylboronic acids for cis-diols compared to unsubstituted phenylboronic acid, allowing for effective binding at or near physiological pH. nih.gov This property is particularly advantageous in the development of materials for boronate affinity chromatography, a technique used for the separation and purification of diol-containing biomolecules like nucleotides and catechols. nih.gov

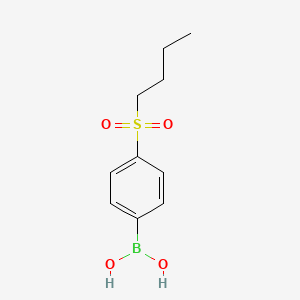

The general structure of a sulfonyl-substituted phenylboronic acid features a sulfonyl group (–SO₂R) attached to the phenyl ring, where 'R' can be an alkyl or aryl group. This substitution pattern allows for fine-tuning of the molecule's electronic and physical properties.

Historical Context and Evolution of Research on 4-(Butylsulfonyl)phenylboronic Acid

While the first synthesis of a phenylboronic acid was reported in 1860 by Edward Frankland, the specific history and evolution of research focusing exclusively on This compound is not extensively documented in dedicated publications. mdpi.com Its development can be understood within the broader context of the exploration of functionalized arylboronic acids for various applications in organic synthesis and materials science.

The interest in sulfonyl-substituted phenylboronic acids, in general, has been driven by their unique electronic properties. Research has demonstrated the synthesis of various sulfonyl- and sulfonamide-substituted phenylboronic acids and their application in areas like affinity chromatography. nih.gov For instance, a method for the synthesis of the related compound, 4-(3-butenylsulfonyl)phenylboronic acid, has been described, which involves the alkylation of 4-bromobenzenethiol, followed by oxidation to the sulfone and subsequent borylation. nih.gov It is plausible that the synthesis of this compound would follow a similar pathway, starting from butyl bromide and 4-bromobenzenethiol.

The evolution of research on related compounds, such as 4-(methylsulfonyl)phenylboronic acid, which is used in a variety of cross-coupling reactions, further underscores the synthetic utility of this class of molecules. sigmaaldrich.comsigmaaldrich.com The commercial availability of this compound from various suppliers indicates its use as a building block in chemical synthesis, likely in the creation of more complex molecules for pharmaceutical or materials science research. However, specific seminal papers detailing its initial synthesis and the trajectory of its research focus remain less prominent in the scientific literature compared to more broadly studied boronic acids.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-butylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYIKCBEZABIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675228 | |

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-02-4 | |

| Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 Butylsulfonyl Phenylboronic Acid

Carbon-Carbon Bond Formation Reactions

The quest for efficient and selective methods for constructing carbon-carbon bonds lies at the heart of modern organic synthesis. Among the myriad of available strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool. This section delves into the reactivity of 4-(butylsulfonyl)phenylboronic acid in this pivotal transformation, exploring the catalytic systems employed, the influence of reaction parameters, and the underlying mechanistic details that govern its efficacy.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of the boronic acid reagents. hes-so.chresearchgate.net The utility of this compound in this reaction is of significant interest due to the prevalence of the sulfonyl group in pharmaceuticals and materials science.

The success of the Suzuki-Miyaura coupling is heavily reliant on the choice of the palladium catalyst and the associated ligands. researchgate.net While early iterations of the reaction often employed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), modern catalysis has seen a shift towards more stable and active palladium(II) precatalysts. mdpi.com These precatalysts are readily reduced in situ to the active Pd(0) species. mdpi.com

The design of the ligand is crucial as it directly influences the stability, activity, and selectivity of the catalyst. mdpi.com Phosphine (B1218219) ligands have been extensively studied, with their electronic and steric properties being tunable to optimize reaction outcomes. For instance, bulky and electron-rich phosphine ligands can enhance the rate of the reaction. nih.gov Beyond traditional phosphines, N-heterocyclic carbenes (NHCs) have gained prominence as highly effective ligands, often leading to catalysts with superior activity and stability. nih.gov The development of water-soluble ligands has also been a significant advancement, enabling the use of environmentally benign aqueous reaction media. nih.govnih.gov

The choice of catalyst can be tailored for specific substrates. For instance, some palladium complexes with [N,O] chelating ligands have shown good activity for the coupling of aryl bromides bearing electron-withdrawing groups at room temperature. mdpi.com The development of heterogeneous catalysts, where palladium nanoparticles are supported on materials like polymers or graphene, offers the advantage of easy separation and recyclability. researchgate.netrsc.org

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Key Features |

| [Pd(PPh₃)₄] | Triphenylphosphine | A classic, widely used catalyst. mdpi.com |

| Pd(OAc)₂ / RuPhos | RuPhos | Effective for challenging couplings, including heterobiaryls. nih.gov |

| Pd(II) complexes | [N,O] chelating ligands | Good activity for substrates with electron-withdrawing groups. mdpi.com |

| NHC-Pd(II) complexes | N-heterocyclic carbenes | High catalytic activity and stability. nih.gov |

| Supported Pd nanoparticles | - | Heterogeneous, recyclable catalysts. researchgate.netrsc.org |

| Na₂PdCl₄ / PPh₂PhSO₃Na | Water-soluble phosphine | Enables reactions in aqueous media. nih.gov |

The choice of base and solvent system is critical for the efficiency of the Suzuki-Miyaura cross-coupling reaction. hes-so.chresearchgate.net The base plays a multifaceted role, primarily in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. rsc.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). nih.govresearchgate.netchemspider.com The strength and nature of the base can significantly impact the reaction rate and yield. In some cases, the choice of base can even influence the dominant mechanistic pathway. nih.gov

Solvents also exert a profound influence on the reaction. hes-so.ch They are responsible for dissolving the reactants and catalyst, and can participate in the catalytic cycle by coordinating to the palladium center. hes-so.ch A wide range of solvents have been employed, from polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) to alcohols and aqueous mixtures. researchgate.net The use of aqueous solvent systems is often advantageous due to the poor solubility of many inorganic bases in organic solvents. researchgate.net The ratio of organic solvent to water in biphasic systems can also be a key parameter to optimize. hes-so.chresearchgate.net For instance, in some systems, a higher proportion of water can lead to increased reaction rates. nih.gov Conversely, in other cases, reducing the aqueous phase has been shown to be beneficial. nih.gov

Table 2: Effect of Solvent on Suzuki-Miyaura Coupling Yield

| Solvent | Yield (%) |

| Dioxane | 0 |

| Tetrahydrofuran (THF) | 10.4 |

| Dimethylformamide (DMF) | 30.9 |

| Ethyl Acetate | 5.6 |

| Methanol | 78.9 |

| Ethanol | 73.4 |

| Methanol:Water (3:2) | 96.3 |

| Data adapted from a study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid. researchgate.net |

The substrate scope of the Suzuki-Miyaura reaction is generally broad, but it is not without its limitations, which are often dictated by steric and electronic factors. nih.govresearchgate.net In the context of this compound, the electron-withdrawing nature of the butylsulfonyl group is a key consideration. Generally, arylboronic acids with electron-withdrawing substituents can exhibit different reactivity compared to those with electron-donating groups. researchgate.netmdpi.com

For the coupling partner (the organohalide), electron-donating groups on the aromatic ring tend to lead to higher yields, while electron-withdrawing groups can sometimes result in lower yields. researchgate.net Conversely, for the boronic acid component, the effect of substituents can be more complex. While some studies report that electron-donating groups on the phenylboronic acid lead to higher yields, others have shown that boronic acids with electron-withdrawing groups can also be effective coupling partners. researchgate.netmdpi.com However, highly electron-deficient substrates, such as those containing a nitro group, can sometimes lead to very low or no product formation. researchgate.net

Steric hindrance on either coupling partner can also significantly impact the reaction efficiency. beilstein-journals.org Ortho-substituted aryl halides or boronic acids often react more slowly or give lower yields than their para- or meta-substituted counterparts. nih.govresearchgate.net This is due to the increased steric bulk around the reaction center, which can hinder the approach of the reactants to the palladium catalyst.

While the Suzuki-Miyaura coupling of arylboronic acids like this compound does not typically involve the creation of new stereocenters at the coupling site, the stereochemical course of the reaction becomes a critical consideration when using enantioenriched alkylboron compounds. nih.gov The transmetalation step, where the organic group is transferred from boron to palladium, can proceed with either retention or inversion of stereochemistry. nih.gov

The stereochemical outcome is influenced by several factors, including the nature of the ligand, the electronic properties of the electrophile, and the steric properties of the alkylboron nucleophile. nih.gov For example, bulky, electron-deficient phosphine ligands can promote a stereoretentive pathway, while bulky, electron-rich ligands can favor a stereoinvertive pathway. nih.gov These findings highlight the intricate interplay of factors that govern the stereochemistry of the Suzuki-Miyaura reaction, a crucial aspect for the synthesis of chiral molecules.

The transmetalation step is a pivotal and often rate-limiting step in the Suzuki-Miyaura catalytic cycle, and its precise mechanism has been a subject of extensive investigation and debate. nih.govnih.gov Two primary pathways are generally considered. nih.govresearchgate.net

In the first pathway (often termed the "boronate pathway"), the boronic acid reacts with a base to form a more nucleophilic boronate species. This boronate then reacts with the arylpalladium(II) halide complex, which is formed after the initial oxidative addition step. nih.gov

The second proposed mechanism (the "oxo-palladium pathway") involves the reaction of the arylpalladium(II) halide with the base to form an arylpalladium(II) hydroxide (B78521) or alkoxide complex. This complex then reacts with the neutral boronic acid. nih.gov

Recent studies, aided by techniques like rapid-injection NMR and computational analysis, have provided significant insights into these pathways. illinois.edu It is now generally accepted that the dominant pathway can depend on the specific reaction conditions, including the base, solvent, and the nature of the reactants. nih.gov For instance, under biphasic conditions, the use of phase-transfer catalysts has been shown to shift the dominant transmetalation pathway, leading to significant rate enhancements. nih.gov The presence of water can also play a crucial role in the kinetics and mechanism of transmetalation. nih.gov

Application of Boronic Acid Derivatives (e.g., Aryltrifluoroborates, MIDA Boronates) in Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. While arylboronic acids are common coupling partners, their derivatives, such as aryltrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offer distinct advantages in terms of stability and reactivity. sigmaaldrich.comrsc.orgnih.gov

Aryltrifluoroborates , formed by the reaction of boronic acids with potassium hydrogen fluoride (B91410) (KHF2), are typically crystalline solids that exhibit enhanced stability compared to their boronic acid counterparts. organic-chemistry.org This stability makes them easier to handle and purify. In the context of Suzuki-Miyaura reactions, aryltrifluoroborates can be highly effective coupling partners. organic-chemistry.orgresearchgate.net The trifluoroborate group activates the aryl group towards transmetalation, a key step in the catalytic cycle. researchgate.net While direct studies on 4-(butylsulfonyl)phenyltrifluoroborate are not extensively detailed in the provided results, the general principles suggest it would be a viable and potentially advantageous substrate in Suzuki-Miyaura couplings, particularly for creating complex molecules where substrate stability is crucial.

MIDA boronates are another class of protected boronic acid derivatives that have gained significant traction. bldpharm.combldpharm.com These compounds are formed by the complexation of boronic acids with N-methyliminodiacetic acid. sigmaaldrich.com A key feature of MIDA boronates is their exceptional stability to a wide range of reaction conditions, including chromatography, yet they can be readily deprotected under mild basic conditions to release the corresponding boronic acid in situ. sigmaaldrich.combldpharm.com This "slow-release" mechanism is particularly beneficial when working with unstable boronic acids. sigmaaldrich.com The use of MIDA boronates allows for iterative cross-coupling strategies, enabling the sequential and controlled assembly of complex molecular architectures. rsc.orgnih.gov For a molecule like this compound, its MIDA derivative would offer a robust platform for multi-step syntheses where the boronic acid functionality needs to be preserved through various transformations before its final coupling reaction. rsc.org

The table below summarizes the key features of these derivatives:

| Boronic Acid Derivative | Key Features in Suzuki-Miyaura Reactions |

| Aryltrifluoroborates | Increased stability, enhanced reactivity in transmetalation. organic-chemistry.orgresearchgate.net |

| MIDA Boronates | Exceptional stability, compatibility with chromatography, controlled "slow-release" of boronic acid. sigmaaldrich.comrsc.orgbldpharm.com |

Heck-Type Cross-Coupling with Unsaturated Systems

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for forming substituted alkenes. wikipedia.orgorganic-chemistry.org While the classic Heck reaction utilizes halides, variations involving other coupling partners have been developed. Although direct examples of this compound participating in a traditional Heck reaction are not explicitly detailed, related methodologies suggest its potential involvement in Heck-type processes.

Generally, the Heck reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com The reaction is known for its high stereoselectivity, typically favoring the formation of the trans isomer. organic-chemistry.orgyoutube.com

While boronic acids are not the typical substrates for the Heck reaction, their use in related palladium-catalyzed cross-coupling reactions is well-established. It is conceivable that under specific conditions, perhaps involving an oxidative Heck-type pathway, this compound could be utilized. Brønsted acid-catalyzed radical alkyl-Heck-type reactions of alkenes with aliphatic acids have been developed, showcasing the expanding scope of this transformation. nih.gov

Carbon-Heteroatom Bond Formation Reactions

Beyond carbon-carbon bond formation, boronic acids are valuable precursors for establishing carbon-heteroatom bonds. The following sections delve into the use of this compound in the formation of carbon-sulfur bonds.

Suzuki-Type Sulfonylation for C-S Bond Formation

The synthesis of aryl sulfones is of significant interest due to their presence in many biologically active compounds and functional materials. Suzuki-type sulfonylation has emerged as a powerful method for constructing C-S bonds, utilizing arylboronic acids as the aryl source. chemrevlett.comchemrevlett.com This approach offers a valuable alternative to traditional methods that often require harsh conditions or less accessible starting materials.

Sulfonyl Sources: Sulfonyl Chlorides, Sulfinate Salts, Sulfonyl Hydrazides

Sulfonyl Chlorides: Arylsulfonyl chlorides are common and readily available sulfonylating agents. Palladium-catalyzed Suzuki-type coupling of arylboronic acids with arylsulfonyl chlorides provides a direct route to diaryl sulfones. chemrevlett.com However, a challenge with this approach is the potential for a competing desulfonylative cross-coupling, which leads to the formation of biaryl products instead of the desired sulfone. The reaction outcome is highly dependent on the catalytic system and the reaction conditions employed. chemrevlett.com

Sulfinate Salts: Sodium sulfinates are another widely used class of sulfonyl sources. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinate salts have been developed, offering a general and efficient method for the synthesis of both alkyl-aryl and diaryl sulfones. capes.gov.bracs.orgacs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance.

Sulfonyl Hydrazides: Arylsulfonyl hydrazides have also been utilized as effective sulfonylating agents in copper-catalyzed couplings with arylboronic acids to produce diaryl sulfones in moderate to good yields. chemrevlett.com

The table below provides a summary of common sulfonyl sources for Suzuki-type sulfonylation:

| Sulfonyl Source | Typical Catalyst | Key Features |

| Sulfonyl Chlorides | Palladium chemrevlett.com | Readily available; potential for competing desulfonylation. chemrevlett.com |

| Sulfinate Salts | Copper capes.gov.bracs.orgacs.org | General and efficient; mild reaction conditions. capes.gov.bracs.org |

| Sulfonyl Hydrazides | Copper chemrevlett.com | Effective for diaryl sulfone synthesis. chemrevlett.com |

Catalytic Strategies: Copper-Catalyzed and Visible-Light-Mediated Approaches

The development of efficient catalytic systems is crucial for the success of Suzuki-type sulfonylation reactions.

Copper-Catalyzed Approaches: Copper catalysis has proven to be particularly effective for the sulfonylation of arylboronic acids with sulfinate salts. capes.gov.bracs.orgacs.orgorganic-chemistry.orgthieme-connect.com These reactions can often be carried out at room temperature and without the need for ligands or bases, making them operationally simple and environmentally friendly. organic-chemistry.org The use of ionic liquids as the reaction medium can further enhance the reaction efficiency and allow for the recycling of the copper catalyst. organic-chemistry.orgthieme-connect.com The nature of the ionic liquid's anion can significantly influence the reaction outcome. organic-chemistry.org

Visible-Light-Mediated Approaches: In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis. researchgate.netrsc.orgnih.govrsc.orgacs.org This approach has been successfully applied to the sulfonylation of arylboronic acids. researchgate.netrsc.orgresearchgate.net These reactions can be performed under mild, metal-free conditions, often using organic dyes as photocatalysts. nih.govrsc.org For instance, the visible-light-mediated cross-coupling of arylboronic acids with sulfonyl chlorides or sulfonyl fluorides provides an efficient and environmentally benign route to diaryl sulfones. researchgate.netrsc.org Late-stage functionalization of complex molecules has also been demonstrated using these methods. nih.govresearchgate.net

Mechanistic Insights into Sulfonylation Pathways (e.g., EDA Complex Chemistry, Photoredox Catalysis)

Understanding the reaction mechanisms is key to optimizing existing methods and developing new transformations.

Photoredox Catalysis: In visible-light-mediated sulfonylation reactions, the mechanism often involves a photoredox cycle. researchgate.netrsc.orgdntb.gov.ua The photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with the substrates. For example, in the sulfonylation of arylboronic acids with sulfonyl chlorides, the excited photocatalyst can reduce the sulfonyl chloride to generate a sulfonyl radical. This radical can then react with the arylboronic acid in a radical cross-coupling process to form the desired sulfone. researchgate.net

Electron Donor-Acceptor (EDA) Complex Chemistry: An alternative mechanistic pathway involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich donor (e.g., the arylboronic acid or a derivative) and the electron-deficient acceptor (e.g., the sulfonylating agent). nih.govcapes.gov.brresearchgate.netrsc.orgresearchgate.net Upon irradiation with visible light, this EDA complex can undergo photoexcitation, leading to an electron transfer and the generation of radical intermediates. nih.govrsc.org This approach can enable sulfonylation reactions to proceed without the need for an external photocatalyst. rsc.org For instance, the formation of an EDA complex between an arylboronic acid and an arylsulfonyl chloride, potentially boosted by additives, can lead to efficient deborylative sulfonylation under visible light. nih.gov Mechanistic studies suggest that in some visible-light-mediated sulfonylation reactions of boronic acids, both EDA complex chemistry and photoredox catalysis might be operative. acs.org

Copper-Mediated C-N Arylation Reactions

Copper-mediated N-arylation of amines and other nitrogen nucleophiles using arylboronic acids, a variant of the Chan-Lam coupling reaction, represents a significant transformation for this compound. This reaction facilitates the formation of a carbon-nitrogen (C-N) bond, yielding N-arylated products. The general transformation involves the coupling of the arylboronic acid with a nitrogen-containing compound, such as an amine, amide, or heterocycle, in the presence of a copper catalyst, typically Cu(I) or Cu(II) salts like copper(II) acetate.

The mechanism of copper-catalyzed N-arylation is complex and can proceed through different pathways, often involving Cu(I), Cu(II), and even Cu(III) oxidation states. A commonly proposed mechanism involves the transmetalation of the aryl group from the boronic acid to the copper center. This is followed by coordination of the nitrogen nucleophile to the copper-aryl intermediate. The final step is a reductive elimination that forms the desired C-N bond and regenerates the copper catalyst.

Lewis Acidity and Reversible Complexation

Complexation with Diols and Polyols

A key characteristic of boronic acids, including this compound, is their ability to form reversible covalent complexes with diols and other polyols. This interaction is based on the Lewis acidic nature of the boron atom. In aqueous solution, the boronic acid (R-B(OH)₂) exists in equilibrium with its anionic boronate form (R-B(OH)₃⁻). The trigonal planar boron of the boronic acid can react with a diol to form a cyclic boronate ester. This complexation is generally more favorable with the tetrahedral boronate species.

The complexation is particularly strong with cis-diols, leading to the formation of stable five- or six-membered rings. This selectivity has been widely exploited in the development of sensors and affinity chromatography materials for the separation and detection of carbohydrates and other diol-containing biomolecules. Research on sulfonyl-substituted phenylboronic acids has demonstrated that these compounds can be immobilized on solid supports, such as silica (B1680970) gel, to create affinity phases for chromatography. nih.gov These materials have shown enhanced affinity for cis-diols compared to unsubstituted phenylboronic acid, allowing for the separation of biologically relevant molecules under mild pH conditions. nih.gov The polar nature of the sulfonyl group can also improve the interaction between the boronate ligand and analytes in aqueous solutions. nih.gov

Influence of the Sulfonyl Group on Boronate pKa Values

The equilibrium between the neutral boronic acid and the anionic boronate is governed by the pKa of the boronic acid. This value is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.

The butylsulfonyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atoms and the sulfur center. Consequently, it substantially lowers the pKa of the phenylboronic acid. Studies on a closely related compound, 4-(methylsulfonyl)phenylboronic acid, have shown a pKa of 7.1. nih.gov This is a significant decrease compared to the pKa of unsubstituted phenylboronic acid, which is approximately 8.8. nih.gov This lower pKa means that this compound will have a higher proportion of the more reactive anionic boronate form at physiological pH, enhancing its ability to bind with diols under these conditions. nih.gov

| Compound | Substituent | pKa |

| Phenylboronic acid | -H | 8.8 |

| 4-Carboxyphenylboronic acid | -COOH | ~8.0 |

| 4-(Methylsulfonyl)phenylboronic acid | -SO₂CH₃ | 7.1 |

| 4-Nitrophenylboronic acid | -NO₂ | 7.1 |

This table presents the pKa values for phenylboronic acid and several of its derivatives with electron-withdrawing groups.

Other Significant Transformations

Dehydration to Boroxines

Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090). This reaction involves the removal of three molecules of water from three molecules of the boronic acid, resulting in the formation of a six-membered ring composed of alternating boron and oxygen atoms.

The formation of boroxines is a reversible equilibrium that can typically be driven towards the boroxine product by heating or by using a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The resulting boroxine, tri(4-(butylsulfonyl)phenyl)boroxine, can be converted back to the parent boronic acid by the addition of water. Boroxines are often more stable and crystalline than their corresponding boronic acids, which can sometimes be challenging to isolate in a completely pure state due to the tendency to dehydrate or oxidize.

Regioselective Halodeboronation

Halodeboronation is a reaction in which the boronic acid functional group is replaced by a halogen atom (F, Cl, Br, or I). This transformation is an ipso-substitution, meaning the halogen atom attaches to the same carbon atom that was bonded to the boron atom. For this compound, this reaction would yield the corresponding 1-halo-4-(butylsulfonyl)benzene.

Advanced Applications in Chemical Synthesis and Method Development

Convergent and Divergent Synthetic Strategies

The strategic application of 4-(Butylsulfonyl)phenylboronic acid is evident in both convergent and divergent synthetic plans, primarily through its role as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

In divergent synthesis , a common intermediate is used to create a library of structurally related compounds. A molecule containing the 4-(butylsulfonyl)phenyl group can be synthesized and then subjected to various subsequent reactions at other positions on the molecular scaffold. The sulfone group is generally stable to a wide range of reaction conditions, making it an excellent anchor or modifying group in the synthesis of compound libraries for applications such as drug discovery.

Catalytic Systems and Enhancements

The reactivity and application of this compound are significantly enhanced by advanced catalytic systems, particularly in challenging reaction media or with the use of modern energy sources.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. fluorochem.co.ukresearchgate.net In the context of a Suzuki-Miyaura coupling, the reaction may involve the water-soluble this compound and a water-insoluble aryl halide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the boronate anion from the aqueous phase to the organic phase where the palladium catalyst and the aryl halide reside, thereby accelerating the reaction. researchgate.netnih.gov The effectiveness of PTC is well-documented for a variety of reactions, providing an environmentally benign approach by using water as a solvent. researchgate.netmdpi.com Interestingly, some boronic acid derivatives have been shown to act as phase transfer agents themselves, suggesting a potential dual role for this compound in specific systems. bohrium.com

Microwave-assisted organic synthesis (MAOS) has become a transformative tool for accelerating a wide range of reactions, including the Suzuki-Miyaura coupling. mdpi.com By using microwave irradiation, reaction times can be dramatically reduced from many hours to mere minutes. durham.ac.uk This rapid heating is particularly effective for the polar solvent systems often used in Suzuki reactions, such as water/ethanol mixtures. nih.gov The technique has been successfully applied to the coupling of various arylboronic acids with aryl halides, consistently demonstrating high yields in significantly shortened timeframes. mdpi.comnih.gov For example, microwave-assisted Suzuki couplings of aryl halides with phenylboronic acid have been optimized to proceed in as little as 2-10 minutes at temperatures around 120°C, achieving excellent yields. durham.ac.uknih.gov This efficiency makes MAOS a highly attractive method for syntheses involving this compound, enabling high-throughput synthesis and rapid library generation. nih.gov

The table below summarizes typical conditions and outcomes for microwave-assisted Suzuki-Miyaura coupling reactions, illustrating the general effectiveness of this technology.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time & Temp | Yield | Ref |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) | KOH | H₂O/Ethanol | 2 min, 120°C | High | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd EnCat™ | K₃PO₄ | Toluene/H₂O/Ethanol | 10 min, 120°C | >95% | durham.ac.uk |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 15 min, 120°C | 92% | mdpi.com |

| Aryl Bromides | Phenylboronic acid | Pd(OAc)₂ / GIL | K₂CO₃ | Aqueous Ethanol | 10-40 min | Good-Excellent | mdpi.com |

This table presents data for model Suzuki reactions with phenylboronic acid to illustrate the general parameters and high efficiency of microwave-assisted methods applicable to substituted analogs like this compound.

Functionalization of Complex Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of new functional groups into a complex molecule at a late step in its synthesis. nih.gov This approach avoids the need to re-synthesize molecules from scratch to explore structural modifications. This compound is an excellent reagent for LSF via the Suzuki-Miyaura cross-coupling reaction.

The sulfone group is a key pharmacophore in many approved drugs, and the ability to install a butylsulfonylphenyl group onto a complex bioactive scaffold allows medicinal chemists to rapidly generate analogues with potentially improved properties. The Suzuki-Miyaura reaction is well-suited for LSF due to its high functional group tolerance and predictable regioselectivity. youtube.com By coupling this compound with a halogenated or triflated complex molecule, researchers can efficiently access new chemical space and fine-tune the pharmacological or material properties of the parent scaffold. nih.gov

Applications in Medicinal Chemistry and Biological Sciences

Boronic Acids in Drug Design and Discovery

Boronic acids have been successfully incorporated into a number of approved drugs and are the subject of extensive research in various therapeutic areas. Their utility stems from their capacity to interact with biological targets in a highly specific manner.

The ability of the boronic acid moiety to mimic the tetrahedral transition state of substrate hydrolysis makes it an effective inhibitor of various enzymes, particularly proteases.

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, and its inhibition is a cornerstone of antiretroviral therapy. researchgate.net Researchers have explored the potential of boronic acid-containing molecules as potent HIV-1 protease inhibitors.

In a notable study, a darunavir (B192927) analog where the aniline (B41778) moiety was replaced with a 4-sulfonylphenylboronic acid demonstrated exceptionally high affinity for HIV-1 protease. nih.gov This compound exhibited a 20-fold greater affinity than darunavir itself, a highly potent clinically used protease inhibitor. nih.gov X-ray crystallography revealed that the boronic acid group forms three hydrogen bonds with the enzyme's active site, contributing to its remarkable potency. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 4-Sulfonylphenylboronic acid-Darunavir Analog | HIV-1 Protease | 0.5 ± 0.3 pM | nih.gov |

| Darunavir | HIV-1 Protease | ~10 pM | acs.orgnih.gov |

| BOL-darunavir | HIV-1 Protease | 10 pM | acs.orgnih.gov |

This table presents the inhibitory activity of a 4-sulfonylphenylboronic acid-containing darunavir analog and related compounds against HIV-1 protease.

Furthermore, this boronic acid analog maintained its high affinity for the drug-resistant D30N variant of HIV-1 protease, highlighting its potential to overcome common resistance mechanisms. nih.gov However, the oxidative instability of some phenylboronic acids can be a limitation. nih.gov To address this, a benzoxaborolone analog of darunavir, BOL-darunavir, was developed, which showed comparable potency to darunavir and significantly enhanced stability against oxidation. acs.orgnih.gov

Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer and fibrosis. nih.gov As such, ATX is an attractive target for therapeutic intervention. Boronic acid-based inhibitors have shown promise in targeting ATX.

While specific data on 4-(butylsulfonyl)phenylboronic acid is not available, studies on other boronic acid derivatives have demonstrated the potential of this chemical class. For instance, the incorporation of a boronic acid moiety into a thiazolidinedione-based inhibitor scaffold increased its potency by approximately 100-fold, resulting in an IC50 value of around 30 nM. nih.gov This enhancement is attributed to the boronic acid's ability to target the active-site threonine (T210) in ATX. nih.gov

| Inhibitor Class | Target Enzyme | Potency (IC50) | Mechanism of Action | Reference |

| Thiazolidinedione-based Boronic Acid Inhibitor | Autotaxin (ATX) | ~30 nM | Targets the active-site threonine (T210) | nih.gov |

This table summarizes the inhibitory potential of a class of boronic acid-containing compounds against autotaxin.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov While there is no direct evidence of this compound as an HDAC inhibitor, research on structurally related compounds provides some insights.

Compounds that combine features of short-chain fatty acids and hydroxamic acids have been synthesized and evaluated as HDAC inhibitors. nih.gov For example, 5-phenylvaleric hydroxamic acid and 4-benzoylbutyric hydroxamic acid were identified as potent inhibitors of rat-liver HDAC with IC50 values of 5 µM and 133 µM, respectively. nih.gov These findings suggest that the phenylsulfonyl scaffold, if appropriately functionalized, could potentially be explored for HDAC inhibition.

Prodrugs are inactive precursors of drugs that are converted into their active form in the body. This approach can improve a drug's pharmacokinetic properties, reduce its toxicity, and enhance its targeted delivery.

Boronic acids are well-suited for the design of prodrugs, particularly those that are activated by specific physiological conditions, such as the high levels of reactive oxygen species (ROS) found in tumors.

A study on sulfonate-modified phenylboronic acid-rich nanoparticles has demonstrated a novel approach to developing a mucoadhesive drug delivery system. nih.gov While not a prodrug in the traditional sense of releasing a different active molecule, this system utilizes the interaction between phenylboronic acid and mucin for targeted delivery and controlled release of protein therapeutics. nih.gov The introduction of sulfonate groups improved the stability of the nanoparticles. nih.gov This research highlights the potential of combining sulfonyl and boronic acid functionalities in advanced drug delivery systems.

Another strategy involves using nitrophenyl esters of sulfonic acids as potential oral prodrugs for drugs containing a sulfonate group. nih.gov These esters were shown to be stable over a wide pH range but could be hydrolyzed enzymatically, suggesting they could release the active sulfonated drug in the body. nih.gov

Strategies for Prodrug Development

Functional Materials for Biomedical Applications

Phenylboronic acid (PBA) and its derivatives are a versatile class of molecules that have garnered significant attention for their role in creating "smart" materials that respond to specific biological stimuli. georganics.sknih.gov These materials are being explored for applications ranging from drug delivery depots and tissue engineering scaffolds to platforms for detecting and sensing biomolecules. georganics.sk The core of their functionality lies in the reversible, covalent interactions between the boronic acid group and molecules containing cis-diols (two hydroxyl groups on adjacent carbon atoms), a common feature in many biological molecules like sugars and glycoproteins. georganics.skrsc.org

The strength of this interaction is highly dependent on the pH of the surrounding environment and the chemical nature of the substituents on the phenyl ring. georganics.sk Electron-withdrawing groups, such as the butylsulfonyl group in this compound, play a crucial role. They lower the acid dissociation constant (pKa) of the boronic acid. nih.govnih.gov This is a significant advantage because it allows the boronic acid to form stable complexes with diols at or near physiological pH (around 7.4), a critical requirement for many in vivo and in vitro biomedical applications. nih.govnih.gov

A major area of research for phenylboronic acid-based materials is in the development of glucose-responsive systems for the controlled delivery of insulin (B600854). researchgate.netnih.govmdpi.com These systems aim to mimic the function of a healthy pancreas by releasing insulin only when blood glucose levels are high, thus reducing the risks associated with manual insulin injections. mdpi.com The underlying mechanism relies on the competitive binding of glucose with the boronic acid moieties within a polymer matrix, such as a hydrogel. mdpi.comnih.gov

In such a system, the hydrogel is designed to encapsulate insulin. When glucose levels are low, the material remains in a contracted state, retaining the drug. As glucose levels rise, glucose molecules displace other diol interactions within the hydrogel matrix, leading to a structural change, such as swelling, which in turn releases the encapsulated insulin. nih.govmdpi.com The efficiency of this response at physiological pH is a key challenge, and derivatives with lower pKa values are highly sought after. nih.gov While the general principle is well-established for phenylboronic acids, specific research detailing the performance of this compound in such systems is not extensively documented in publicly available literature. However, its anticipated lower pKa makes it a theoretically strong candidate for these applications.

Boronate affinity chromatography is a powerful technique for the selective separation and purification of cis-diol-containing biomolecules, including glycoproteins, ribonucleosides, and catecholamines. rsc.orgnih.govresearchgate.net This method utilizes solid support materials that have been functionalized with boronic acids. nih.gov

Research has specifically highlighted the utility of sulfonyl-substituted phenylboronic acids in this context. A study on the synthesis and application of new boronate affinity phases used a close analog, 4-(3-butenylsulfonyl)phenylboronic acid , to create a silica-based separation medium. nih.govnih.gov The key findings from this research are summarized below:

Lowered pKa: The presence of the electron-withdrawing sulfonyl group significantly lowered the pKa of the phenylboronic acid to 7.1. This is a substantial shift compared to the pKa of unsubstituted phenylboronic acid, which is around 8.8. nih.gov

Enhanced Affinity at Physiological pH: Due to its lower pKa, the material demonstrated a much stronger binding affinity for cis-diols at neutral and even slightly acidic pH levels. nih.govnih.gov This is a major advantage over traditional boronate affinity materials that require alkaline conditions, which can degrade sensitive biological samples. nih.govmdpi.com

High Retention and Resolution: The synthesized material showed high retention and effective separation of various biologically important diol-containing compounds, such as L-DOPA, catecholamines (norepinephrine and epinephrine), and adenosine (B11128) phosphates, at pH levels between 5.5 and 6.0. nih.gov

These findings underscore the value of the sulfonylphenylboronic acid structure in creating highly effective and versatile materials for biomolecule separation under mild conditions. nih.gov The synthesis of 4-(3-butenylsulfonyl)phenylboronic acid itself involves a multi-step process, starting from 4-bromobenzenethiol. nih.govmdpi.com

| Parameter | Finding | Significance |

| pKa of 4-(3-butenylsulfonyl)phenylboronic acid | 7.1 ± 0.1 | Allows for strong binding to diols at physiological pH. |

| Binding Conditions | Effective at neutral and slightly acidic pH (5.5-7.0) | Protects sensitive biomolecules from degradation at high pH. |

| Separation Capability | Successfully resolved L-DOPA, catecholamines, and adenosine phosphates. | Demonstrates high efficiency and selectivity for important biological targets. |

This interactive table summarizes the key research findings for a close analog of this compound in boronate affinity chromatography.

Agrochemical Intermediates

Boronic acids and their derivatives are important intermediates in organic synthesis, including the production of agrochemicals. mdpi.com Their primary utility comes from their participation in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction is a powerful tool for synthesizing complex molecules from simpler building blocks.

While boronic acids are recognized for their role in creating active ingredients for fungicides and other crop protection agents, specific examples detailing the use of this compound as an intermediate in the synthesis of commercial agrochemicals are not widely reported in the literature. However, the general utility of functionalized phenylboronic acids in this sector is well-established. For instance, other substituted phenylboronic acids are key precursors for certain commercial pesticides. rsc.org The bifunctional nature of molecules like this compound—containing both a reactive boronic acid group and a sulfonyl moiety—makes them potentially valuable components for creating novel agrochemical structures.

Applications in Materials Science and Engineering

Synthesis of Novel Polymeric and Supramolecular Materials

The bifunctional nature of 4-(butylsulfonyl)phenylboronic acid makes it a valuable building block for the synthesis of novel polymeric and supramolecular materials. While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer chemistry provide a strong basis for its potential applications. Phenylboronic acid derivatives are commonly incorporated into polymers to create "smart" materials that respond to specific stimuli, such as changes in pH or the presence of saccharides. nih.govxiamenbiotime.comnih.gov

Polymers containing phenylboronic acid are often synthesized through the copolymerization of a vinyl-substituted phenylboronic acid monomer with other monomers. nih.gov It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acryloyl moiety, enabling its integration into polymer chains. The resulting polymers would benefit from the strong diol-binding characteristics of the sulfonyl-substituted boronic acid. These materials could find use in areas such as drug delivery systems, where the polymer can be designed to release a therapeutic agent in response to a specific biological trigger like glucose. rsc.org

In the realm of supramolecular chemistry, phenylboronic acids are known to participate in the formation of well-ordered assemblies through non-covalent interactions, particularly hydrogen bonding. rsc.orgnih.gov The boronic acid group can act as both a hydrogen bond donor and acceptor, facilitating the construction of intricate networks with other molecules. nih.govtrinitybiotech.com For instance, co-crystallization of phenylboronic acids with N-donor ligands can lead to the formation of molecular complexes with defined architectures like stacked layers or helical chains. nih.gov The butylsulfonyl group in this compound could further influence the packing and properties of such supramolecular structures through dipole-dipole interactions or by altering the electronic properties of the phenyl ring.

Role in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.netnih.govresearchgate.net This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. nih.govresearchgate.netnih.gov AIE luminogens (AIEgens) typically possess propeller-shaped or other sterically hindered structures that undergo restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. researchgate.net

Currently, there is a lack of scientific literature specifically describing the role or application of this compound in aggregation-induced emission systems. While some boronic acid-containing molecules have been shown to exhibit AIE, such as a dimer of 2-aminophenylboronic acid, this is not a universal property of all boronic acid derivatives. nih.gov The molecular structure of this compound does not inherently suggest it would be AIE-active on its own. The development of AIE systems is a highly specific area of research, and at present, this particular compound has not been identified as a component in any reported AIE-active materials.

Development of Boronate Affinity Materials for Molecular Recognition

One of the most promising applications of this compound in materials science is in the development of boronate affinity materials for molecular recognition. acs.org These materials are used for the selective capture, separation, and analysis of molecules containing cis-diol groups, such as glycoproteins, saccharides, and catecholamines. xiamenbiotime.comtrinitybiotech.comnih.gov The principle behind boronate affinity chromatography is the reversible formation of cyclic esters between the boronic acid and the cis-diols of the target molecule. trinitybiotech.com

A significant challenge in boronate affinity chromatography is that the commonly used phenylboronic acid ligands have a relatively high pKa (around 8.8), which necessitates alkaline conditions for effective binding. nih.gov These basic conditions can be detrimental to sensitive biological molecules. nih.gov The introduction of a strong electron-withdrawing group, such as a sulfonyl group, onto the phenyl ring significantly lowers the pKa of the boronic acid. nih.govnih.gov This increased acidity allows for strong binding of cis-diols at or near physiological pH (around 7.0-7.4). acs.orgnih.govnih.gov

Research has demonstrated the synthesis of boronate affinity phases using sulfonyl- and sulfonamide-substituted phenylboronic acids immobilized on silica (B1680970) gel. nih.govnih.gov For example, a material prepared with 4-(3-butenylsulfonyl)phenylboronic acid, a close analog of the title compound, exhibited enhanced affinity for cis-diols and could operate effectively at neutral and even slightly acidic pH. nih.gov This makes such materials highly suitable for the analysis of oxidation-sensitive analytes. nih.gov The improved performance of these materials is directly attributed to the lower pKa of the boronic acid ligand.

The table below compares the pKa values of unsubstituted phenylboronic acid with those of phenylboronic acids bearing electron-withdrawing substituents, illustrating the effect of the sulfonyl group.

| Compound | pKa | pH Range for Effective Binding | Reference |

| Phenylboronic acid | ~8.8 | Alkaline (>8.5) | nih.gov |

| 4-Carboxyphenylboronic acid | ~8.0 | Slightly Alkaline | nih.gov |

| 4-Nitrophenylboronic acid | ~7.1 | Neutral | nih.gov |

| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | Neutral | nih.gov |

| 4-(3-butenylsulfonyl)phenylboronic acid | 7.1 ± 0.1 | Neutral to Slightly Acidic | nih.gov |

These boronate affinity materials based on sulfonyl-substituted phenylboronic acids have been successfully used for the separation and enrichment of important biological molecules like L-DOPA and catecholamines from complex mixtures. nih.gov The ability to perform these separations under mild pH conditions represents a significant advancement in the field of affinity chromatography. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for separating 4-(Butylsulfonyl)phenylboronic acid from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of boronic acids. waters.com A reversed-phase HPLC method is typically suitable for this compound. sielc.com

A standard HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comwur.nl The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector, as the phenyl ring provides strong chromophoric activity, typically monitored at a wavelength around 254 nm. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

| Typical HPLC Parameters | |

| Column | C18, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Detection | UV at 254 nm |

| Mode | Gradient Elution |

This table provides a representative set of HPLC conditions for the analysis of arylboronic acids.

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like boronic acids. The high polarity and low volatility of this compound would lead to poor chromatographic performance and potential decomposition in the hot injector and column.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be inferred from the analysis of closely related phenylboronic acid derivatives. X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid, revealing key structural parameters such as bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, another para-substituted phenylboronic acid, reveals a nearly planar molecule where the methoxycarbonyl group is only slightly rotated out of the plane of the benzene (B151609) ring. nih.gov In the crystal lattice, molecules of 4-(methoxycarbonyl)phenylboronic acid are linked by pairs of O-H···O hydrogen bonds between the boronic acid hydroxyl groups, forming inversion dimers. nih.gov These dimers are further connected into undulating sheets through additional O-H···O hydrogen bonds involving a boronic acid hydroxyl group and the carbonyl oxygen atom. nih.gov

Table 1: Comparative Crystallographic Data of a Related Phenylboronic Acid Derivative

| Parameter | 4-(methoxycarbonyl)phenylboronic acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2449(6) |

| b (Å) | 12.0672(6) |

| c (Å) | 6.8598(3) |

| β (°) | 105.121(1) |

| V (ų) | 898.61(8) |

| Z | 4 |

| Key H-Bonding Motif | Inversion dimers via O-H···O interactions |

Data sourced from the crystallographic study of 4-(methoxycarbonyl)phenylboronic acid. nih.gov

Physico-Chemical Parameter Determination in Research Context

pKa Measurements via Spectroscopic Titration

The acid dissociation constant (pKa) is a fundamental physico-chemical parameter for boronic acids, as it governs their ionization state and, consequently, their reactivity, particularly in forming boronate esters with diols. The pKa of this compound can be accurately determined using spectroscopic titration, a technique that monitors changes in the UV-Vis absorbance spectrum of the compound as a function of pH.

The introduction of an electron-withdrawing group onto the phenyl ring of a boronic acid is known to lower its pKa, making it a stronger acid. The butylsulfonyl group at the para-position is a potent electron-withdrawing group. Research on analogous compounds, such as 4-(3-butenesulfonyl)-phenylboronic acid, has demonstrated this effect. The pKa of 4-(3-butenesulfonyl)-phenylboronic acid was determined to be 7.1 ± 0.1, a significant shift from the pKa of unsubstituted phenylboronic acid, which is approximately 8.8. nih.gov This substantial decrease in pKa is attributed to the stabilization of the anionic boronate form by the electron-withdrawing sulfonyl group. nih.gov

Given the similar electronic nature of the butylsulfonyl and butenesulfonyl groups, the pKa of this compound is expected to be in a similar range, likely between 7.0 and 7.5. This lower pKa indicates that this compound will exist to a greater extent in its anionic, tetrahedral boronate form at physiological pH compared to unsubstituted phenylboronic acid.

Table 2: pKa Values of Phenylboronic Acid and a Sulfonyl-Substituted Analog

| Compound | pKa (± 0.1) |

| Phenylboronic acid | 8.8 |

| 4-(3-butenesulfonyl)-phenylboronic acid | 7.1 |

Data for Phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid sourced from a study on boronate affinity chromatography. nih.gov

Stability and Reactivity Profiling

The stability and reactivity of this compound are intrinsically linked to the properties of the boronic acid functional group and the influence of the butylsulfonyl substituent.

Stability: Phenylboronic acids are generally stable compounds, though they can undergo certain degradation pathways. One common process is the formation of trimeric anhydrides, known as boroxines, upon dehydration. This process is reversible in the presence of water. Another consideration is oxidative instability, particularly at physiological pH where the anionic boronate form is more susceptible to oxidation by reactive oxygen species. pnas.orgnih.gov The electron-withdrawing nature of the butylsulfonyl group in this compound could potentially influence its oxidative stability.

Reactivity: The primary mode of reactivity for phenylboronic acids in many applications is the reversible formation of covalent esters with 1,2- and 1,3-diols. This reaction is pH-dependent, with the tetrahedral boronate form generally being the more reactive species. acs.orgnih.gov Due to the expected lower pKa of this compound, it will form stable boronate esters with diols at or near neutral pH more readily than phenylboronic acid itself. nih.gov This enhanced reactivity at physiological pH is a key characteristic for its potential use in biological systems or as a component in materials designed to respond to diol-containing molecules like sugars. The kinetics and thermodynamics of this esterification reaction can be thoroughly investigated using techniques such as NMR spectroscopy and competitive binding assays with fluorescent reporter dyes like Alizarin Red S. acs.orgnih.gov

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are critical reagents in this process. While 4-(Butylsulfonyl)phenylboronic acid is a valuable building block, future research will likely focus on developing novel catalytic systems to further enhance its reactivity, selectivity, and substrate scope. This includes the design of more efficient palladium-based catalysts, potentially incorporating sophisticated phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can promote coupling with challenging substrates under milder conditions. Furthermore, exploring catalysts based on more abundant and less expensive metals like nickel or copper could provide more economical and sustainable alternatives to palladium. The development of catalytic systems that allow for precise control over the reaction kinetics and minimize the formation of homocoupled byproducts will also be a significant area of investigation.

Exploration of New Biological Targets and Therapeutic Modalities

The structural motif of this compound has been incorporated into molecules with demonstrated biological activity. A key future direction will be the systematic exploration of new biological targets for derivatives of this compound. This involves screening libraries of compounds containing the 4-(butylsulfonyl)phenyl moiety against a wide range of enzymes, receptors, and other biomolecules implicated in various diseases. For instance, its potential as an inhibitor of specific proteases, kinases, or protein-protein interactions could be investigated. As new therapeutic modalities emerge, such as targeted protein degradation (PROTACs), the unique properties of the boronic acid group could be leveraged in the design of novel drug candidates. The ability of boronic acids to form reversible covalent bonds with serine residues in enzymes makes them particularly interesting for developing targeted inhibitors.

Integration into Advanced Functional Materials and Nanotechnology

The inherent properties of boronic acids, including their ability to interact with diols, make them attractive components for the creation of advanced functional materials. Future research is expected to focus on integrating this compound and its derivatives into polymers, hydrogels, and other materials to create systems with stimuli-responsive properties. For example, materials that change their structure or function in response to changes in pH or the presence of specific saccharides could be developed for applications in drug delivery, sensing, and diagnostics. In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, creating targeted delivery vehicles or diagnostic probes. The sulfonyl group can also be exploited to tune the electronic properties of materials, potentially leading to applications in organic electronics and sensor technology.

Computational Chemistry and Molecular Modeling Studies

To guide and accelerate the experimental research outlined above, computational chemistry and molecular modeling will play an increasingly crucial role. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of this compound in different catalytic cycles, aiding in the rational design of new catalysts. Molecular docking and dynamics simulations can be used to model the interaction of its derivatives with biological targets, providing insights into the structural basis of their activity and helping to prioritize compounds for synthesis and biological testing. These computational approaches can also be used to predict the properties of materials incorporating this boronic acid, facilitating the design of novel functional materials with desired characteristics.

Q & A

Q. What are the key synthetic routes for preparing 4-(Butylsulfonyl)phenylboronic acid, and how do reaction conditions influence yield?

The primary method involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts. For example, aryl halides (e.g., bromides) react with boronic acids under basic conditions (e.g., Na₂CO₃) in a solvent system like THF/H₂O. Reaction temperature (80–100°C) and catalyst loading (1–5 mol% Pd) critically affect yield and purity . Optimization should include monitoring by TLC or HPLC to detect byproducts like homocoupled biaryls.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard techniques include:

- ¹¹B NMR : Confirms boronic acid functionality (δ ≈ 30 ppm for trigonal planar B(OH)₂).

- FT-IR : Peaks at ~1340 cm⁻¹ (B-O) and ~3200 cm⁻¹ (O-H stretch).

- Mass Spectrometry (ESI-MS) : Exact mass calculation (e.g., C₁₀H₁₅BO₄S: theoretical [M+H]⁺ = 265.07) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes; if inhaled, move to fresh air .

- Waste Disposal : Neutralize with dilute NaOH and dispose via licensed chemical waste services .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT/B3LYP) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts:

- Electrostatic Potential Maps : Reveal electron-deficient boron centers, critical for Suzuki coupling reactivity.

- Vibrational Frequencies : Match experimental IR spectra to validate computational models.

- HOMO-LUMO Gaps : Correlate with stability and reactivity trends .

Researchers should use Gaussian 09 or similar software for such analyses .

Q. What strategies enhance the stability of this compound in aqueous solutions for biomedical applications?

Q. How can this compound be functionalized for antiviral nanoparticle design?

- Surface Modification : Attach the compound to iron oxide or silica nanoparticles via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

- Bioactivity Testing : Use cell-based assays (e.g., HCV pseudovirus entry inhibition) to evaluate antiviral efficacy. Reduced cytotoxicity compared to unmodified nanoparticles has been observed .

Q. What analytical methods resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Kinetic Studies : Monitor reaction progress in real-time using in situ IR or Raman spectroscopy.

- Isotopic Labeling : ¹⁸O tracing in hydrolysis experiments clarifies competing reaction pathways.

- X-ray Crystallography : Resolves structural ambiguities in boronate esters .

Methodological Considerations

Q. How to design experiments to study the boronic acid-diol interaction for biosensing applications?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) between this compound and diols (e.g., fructose).

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics on functionalized gold surfaces.

- Fluorescence Quenching Assays : Use anthracene-conjugated derivatives to detect diol binding via fluorescence changes .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 aryl halide:boronic acid) to minimize homocoupling.

- Catalyst Recovery : Use immobilized Pd catalysts (e.g., Pd@SiO₂) to reduce metal leaching.

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) for gram-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.